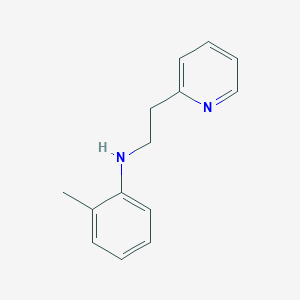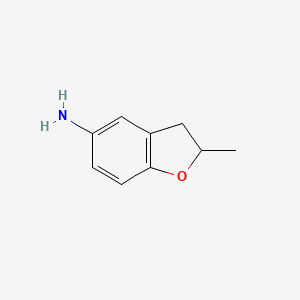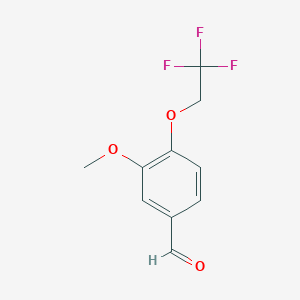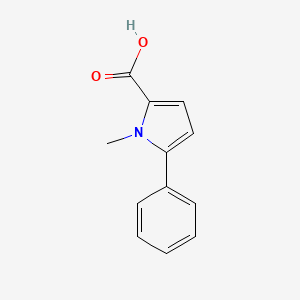
1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
1-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The specific structure of 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid includes a pyrrole ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 2-position, with an additional methyl group at the 1-position.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves cyclization reactions and coupling processes. For instance, the synthesis of related pyrrolidine derivatives has been achieved through a 1,3-dipolar cycloaddition reaction, yielding high yields . Similarly, pyrrole-2-carboxylic acid derivatives have been used as ligands in Cu-catalyzed arylation reactions, indicating the potential for diverse synthetic pathways that could be adapted for the synthesis of 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the stereochemistry and conformation of the molecule . The crystallographic studies can reveal the presence of hydrogen bonds and other intermolecular interactions that influence the stability and packing of the molecules in the solid state .
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions due to the presence of reactive sites such as the carboxylic acid group and the nitrogen atom in the pyrrole ring. For example, the carboxylic acid group can be involved in the formation of diastereoisomeric salts, which can be used for the separation of optical isomers . The pyrrole nitrogen can also engage in hydrogen bonding, contributing to the formation of supramolecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, including 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid, are influenced by their molecular structure. The presence of substituents such as the phenyl group and carboxylic acid can affect the compound's acidity, solubility, and reactivity. For instance, the acid dissociation constants of related compounds have been determined to understand their behavior in different pH environments . Additionally, the substituents can also influence the compound's biological activity, as seen in the antimicrobial activity observed in some pyrrole derivatives .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid are currently unknown
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Pyrrole derivatives are involved in a variety of biochemical reactions, including the synthesis of N-substituted pyrroles
Result of Action
Given the compound’s structure, it may have potential applications in various fields, but further studies are needed to confirm its effects and potential uses .
Action Environment
The action, efficacy, and stability of 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature . .
Propiedades
IUPAC Name |
1-methyl-5-phenylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-10(7-8-11(13)12(14)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTMANYLITXSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
400715-83-5 | |
| Record name | 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


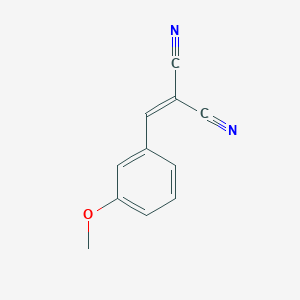

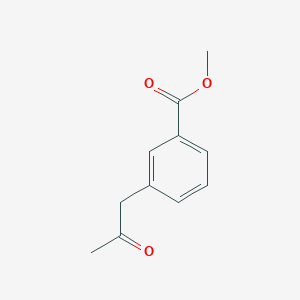
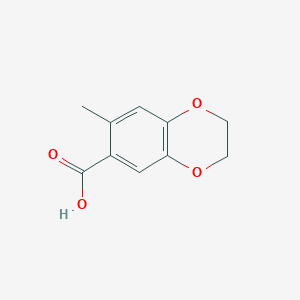

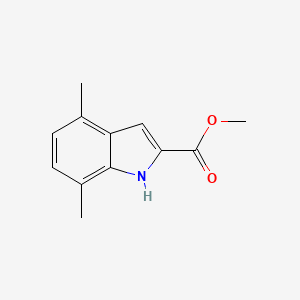
![Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3022846.png)
